Calcitriol D6 Calcitriol D6 Calcitriol-d6 is intended for us as an internal standard for the quantification of calcitriol by GC- or LC-MS. Calcitriol is synthesized from 7-dehydro cholesterol in humans via a non-enzymatic photochemical reaction with 290-310 nm UV light in the skin. Hydroxylation of the resulting cholecalciferol in the liver produces 25-hydroxy vitamin D3, the principal circulating form of vitamin D. A second, tightly regulated hydroxylation in the kidney produces calcitriol. Plasma calcitriol levels range from 10-70 pg/ml and are influenced by numerous dietary and hormonal factors. The main physiologic effects of calcitriol are to increase the absorption of calcium at the level of the intestinal epithelium, and to increase the mineralization of bone via the direct stimulation of osteoblasts.
1α,25-Dihydroxyvitamin D3 [1,25(OH)2D3], also known as calcitriol, plays a role in calcium and phosphate metabolism in humans. It also regulates insulin secretion and induces cellular differentiation.
1α,25-Dihydroxyvitamin D3-26,26,26,27,27,27-d6 is a deuterated vitamin D3 wherein C-26 and C-27 carbon methyl protons are replaced by deuterium.
Calcitriol D6 is the deuterated form of Calcitriol, which is the hormonally active form of vitamin D and is the active metabolite of vitamin D3 that activates the vitamin D. Calcitriol displays calcemic actions and stimulates intestinal and renal Ca2+ absorption and regulates bone Ca2+ turnover. Calcitriol exhibits antitumor activity and inhibits in vivo and in vitro cell proliferation in a wide range of cells including breast, prostate, colon, skin and brain carcinomas and myeloid leukemia cells.
Brand Name: Vulcanchem
CAS No.: 78782-99-7
VCID: VC21352322
InChI: InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3
SMILES: CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Molecular Formula: C27H44O3
Molecular Weight: 422.7 g/mol

Calcitriol D6

CAS No.: 78782-99-7

Cat. No.: VC21352322

Molecular Formula: C27H44O3

Molecular Weight: 422.7 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Calcitriol D6 - 78782-99-7

CAS No. 78782-99-7
Molecular Formula C27H44O3
Molecular Weight 422.7 g/mol
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3
Standard InChI Key GMRQFYUYWCNGIN-HLEVXKMQSA-N
Isomeric SMILES [2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Canonical SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Appearance Off-White to Pale Beige Solid

Chemical Identity and Structure

Calcitriol-d6 is characterized by specific chemical identifiers that distinguish it in scientific literature and commercial catalogs. The compound features deuterium atoms strategically placed at the C-26 and C-27 positions, creating a stable isotope-labeled internal standard.

Basic Chemical Information

Calcitriol-d6 possesses several chemical identifiers and properties that define its structure and composition:

ParameterInformation
CAS Number78782-99-7
Chemical NameCalcitriol-d6
Molecular FormulaC₂₇H₃₈D₆O₃
Molecular Weight423
MDL NumberMFCD15071365

The compound has numerous synonyms in scientific and commercial literature, including Silkis-d6, Calcijex-d6, Soltriol-d6, Toptriol-d6, Panbonis-d6, Topitriol-d6, Rocaltrol-d6, and Solbone P-d6 .

Structural Features

Calcitriol-d6 maintains the same structural backbone as non-deuterated calcitriol but features deuterium atoms replacing hydrogen atoms at specific positions. Its IUPAC name can be expressed as (1R,3S,5Z)-4-methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R)-5-hydroxy-1-methyl-5-(methyl-d3)hexyl-6,6,6-d3]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol . This name reflects the complex steroid-derived structure with precise stereochemistry and the deuterium labeling pattern.

The deuterium atoms are positioned at the terminal methyl groups (positions 26 and 27), creating a hexadeuterated compound (d6) that retains the biological structure of calcitriol while providing mass spectrometric differentiation.

Physical and Chemical Properties

Calcitriol-d6 presents as an off-white to pale yellow solid with specific physical and chemical characteristics that influence its handling and application in laboratory settings.

Physical Properties

The compound maintains similar physical properties to non-deuterated calcitriol but with slight modifications due to the isotopic substitution:

PropertyDescription
Physical StateOff-White to Pale Yellow Solid
SolubilitySoluble in organic solvents like ethanol
StabilitySensitive to light and air oxidation
Safety ParameterClassification
GHS SymbolsGHS02, GHS07
Signal WordDanger
Hazard StatementsH225-H319
Precautionary StatementsP210-P305+P351+P338
Transport ClassificationUN1170 - class 3 - PG 2 - Ethanol, solution

These safety classifications indicate that commercial preparations of Calcitriol-d6 often contain ethanol as a solvent, contributing to flammability concerns (H225) and potential eye irritation (H319) .

Biological Significance and Relationship to Vitamin D

Understanding Calcitriol-d6 requires contextualizing it within the broader framework of vitamin D metabolism and function.

Calcitriol Biosynthesis

The non-deuterated counterpart, calcitriol, represents the final active metabolite in vitamin D synthesis. This process begins with the conversion of 7-dehydrocholesterol to cholecalciferol (vitamin D3) through a non-enzymatic photochemical reaction in human skin upon exposure to ultraviolet B radiation (290-310 nm) .

The biosynthetic pathway continues with sequential hydroxylations:

  • Conversion to 25-hydroxyvitamin D3 in the liver

  • Further hydroxylation to 1,25-dihydroxyvitamin D3 (calcitriol) in the kidney

This tightly regulated process produces plasma calcitriol levels ranging from 10-70 pg/ml, influenced by dietary factors and hormonal regulation .

Physiological Functions

Calcitriol exerts numerous physiological effects through the vitamin D receptor (VDR), with primary functions including:

  • Increasing intestinal calcium absorption

  • Enhancing bone mineralization through osteoblast stimulation

  • Regulating parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23)

  • Modulating calcium and phosphate homeostasis

Recent research has expanded understanding of calcitriol's actions beyond traditional mineral metabolism to include:

  • Skin metabolism regulation

  • Adipose tissue metabolism

  • Cardiovascular function

  • Immune system modulation

Applications in Analytical Chemistry

Calcitriol-d6 serves critical functions in analytical chemistry, particularly in quantitative analysis of vitamin D metabolites.

Internal Standard Applications

The primary function of Calcitriol-d6 is as an internal standard for the quantification of calcitriol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . As an internal standard, it provides several advantages:

  • Nearly identical chemical behavior to the analyte

  • Distinguishable mass spectrum due to deuterium labeling

  • Compensation for matrix effects and recovery variations

  • Enhanced precision in quantitative measurements

Analytical Methodologies

Quantitative analysis of calcitriol in human serum typically employs Calcitriol-d6 in the following workflow:

  • Sample preparation (extraction from biological matrix)

  • Addition of Calcitriol-d6 as internal standard

  • Chromatographic separation (GC or LC)

  • Mass spectrometric detection and quantification

  • Calculation of concentration using response ratios

This methodology enables accurate measurement of the low physiological concentrations of calcitriol (10-70 pg/ml) in clinical and research settings .

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Updated
Sigma-Aldrich8099261α,25-Dihydroxyvitamin D3-26,26,26,27,27,27-d6 solution 100 μg/mL in ethanol, ≥98 atom % D, ≥95% (CP)1 ml$1,5302024-03-01
Cayman Chemical22179Calcitriol-d6 ≥99% deuterated forms (d1-d6)500 μg$4802024-03-01
Cayman Chemical22179Calcitriol-d6 ≥99% deuterated forms (d1-d6)1 mg$9122024-03-01
Usbiological005513Calcitriol-d6500 μg$6022021-12-16
TRCC144502Calcitriol-d60.5 mg$2952021-12-16

This pricing information reveals significant cost variation between suppliers, with prices ranging from $295 to $1,530 for comparable quantities . Such variation likely reflects differences in purity specifications, formulation details, and supplier market positioning.

Quality Considerations

For analytical applications, especially those involving clinical or regulated research, several quality parameters should be evaluated when selecting a Calcitriol-d6 product:

  • Isotopic purity (percentage of deuterium incorporation)

  • Chemical purity (absence of undeuterated calcitriol)

  • Concentration accuracy (for solution products)

  • Stability data and expiration dating

  • Certificate of analysis documentation

The highest quality products specify both atom % deuterium (typically ≥98%) and chemical purity (typically ≥95%) .

Research Findings on Calcitriol Actions

While specific research on Calcitriol-d6 itself is limited to analytical applications, extensive research exists on the biological actions of calcitriol that informs the context in which Calcitriol-d6 is utilized as an analytical tool.

Insights from Genetic Mouse Models

Recent studies using genetically modified mouse models have significantly expanded understanding of calcitriol's biological roles. These models have:

  • Provided phenocopies of human diseases including:

    • Rickets and osteomalacia

    • Pseudovitamin D deficiency rickets

    • Hereditary vitamin D resistant rickets

    • Idiopathic infantile hypercalcemia

  • Demonstrated calcitriol's role in:

    • Bone, cartilage, and tooth development

    • Mineral metabolism regulation

    • Modulation of PTH and FGF23, which control calcium and phosphate fluxes

  • Revealed novel functions including:

    • Skin metabolism modulation

    • Adipose tissue regulation

    • Cardiovascular function

    • Immune function influence

Molecular Mechanisms

Genetic studies in older mice have illuminated molecular mechanisms underlying calcitriol's role in age-related diseases like osteoporosis and cancer. These investigations have revealed:

  • Tissue-selective upstream and downstream pathways

  • Both intracrine (within cells) and endocrine (systemic) actions

  • Mechanistic insights into calcitriol's effects on aging-related diseases

These findings underscore the importance of accurate calcitriol quantification in clinical and research settings, highlighting the critical role that Calcitriol-d6 plays as an analytical standard.

Future Directions and Emerging Applications

The analytical utility of Calcitriol-d6 continues to evolve alongside advances in both analytical technology and vitamin D research.

Analytical Method Innovations

Emerging trends in analytical chemistry suggest several future directions for Calcitriol-d6 applications:

  • Integration with microfluidic and automated sample preparation systems

  • Application in multiplexed assays measuring multiple vitamin D metabolites simultaneously

  • Use in high-sensitivity detection methods approaching single-molecule analysis

  • Incorporation into point-of-care testing platforms

Research Applications

As understanding of vitamin D biology expands, Calcitriol-d6 will likely find application in quantifying calcitriol in increasingly diverse research contexts:

  • Investigation of tissue-specific calcitriol concentrations in disease models

  • Studies of intracrine vitamin D metabolism in immune cells

  • Research on calcitriol's role in emerging areas like neurodegenerative diseases

  • Clinical studies examining calcitriol's potential therapeutic applications beyond traditional bone and mineral disorders

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